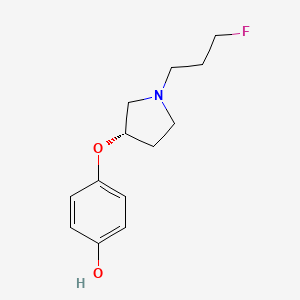
(S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol is a chemical compound with a complex structure that includes a fluoropropyl group, a pyrrolidine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the introduction of the fluoropropyl group. The phenol group is then attached through an ether linkage. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the fluoropropyl group.
Substitution: The fluorine atom in the fluoropropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the fluorine atom can introduce new functional groups, potentially altering the compound’s properties and applications.
Scientific Research Applications
(S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorinated compounds on biological systems.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group and the pyrrolidine ring play crucial roles in binding to these targets, while the phenol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)benzene
- (S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)aniline
- (S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenylmethanol
Uniqueness
Compared to similar compounds, (S)-4-((1-(3-Fluoropropyl)pyrrolidin-3-yl)oxy)phenol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluoropropyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H18FNO2 |
|---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenol |
InChI |
InChI=1S/C13H18FNO2/c14-7-1-8-15-9-6-13(10-15)17-12-4-2-11(16)3-5-12/h2-5,13,16H,1,6-10H2/t13-/m0/s1 |
InChI Key |
JZJMNNVYCARTNW-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(C[C@H]1OC2=CC=C(C=C2)O)CCCF |
Canonical SMILES |
C1CN(CC1OC2=CC=C(C=C2)O)CCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















